Product packaging for Chromone, 2-(diethylamino)-6-phenyl-(Cat. No.:CAS No. 83766-98-7)

Chromone, 2-(diethylamino)-6-phenyl-

Cat. No.: B12772760
CAS No.: 83766-98-7
M. Wt: 293.4 g/mol
InChI Key: WFPYBZYQVQJAJG-UHFFFAOYSA-N
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Description

Overview of Chromone (B188151) Derivatives as a Privileged Scaffold in Chemical and Biological Sciences

Chromones, characterized by a benzo-γ-pyrone ring system, are recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgacs.orgnih.govacs.orgrsc.org This designation is attributed to their ability to bind to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. nih.govacs.org Naturally occurring and synthetic chromone derivatives have demonstrated a remarkable breadth of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.gov The rigid bicyclic structure of the chromone core provides a stable framework for the introduction of various functional groups, allowing for the fine-tuning of their biological and physicochemical properties. nih.gov This versatility has made chromones a focal point in drug discovery programs, with numerous studies dedicated to their synthesis and biological evaluation. nih.govnih.gov

Significance of 2-Substituted Chromone Structures in Advanced Chemical Research

The substitution pattern on the chromone ring plays a crucial role in determining the biological activity of the resulting derivatives. The 2-position of the chromone scaffold is a particularly important site for modification, and the introduction of different substituents at this position has led to the discovery of compounds with enhanced and specific biological activities. For instance, 2-aminochromones have been a subject of considerable interest due to their diverse pharmacological potential. A US patent has described substituted 2-amino chromones as being active in the prevention of allergic and asthmatic reactions in mammals. google.com This highlights the therapeutic potential of introducing an amino group at the 2-position. The nature of the amino substituent, such as a diethylamino group, can significantly influence the compound's properties.

Rationale for Comprehensive Investigation of Chromone, 2-(diethylamino)-6-phenyl- and its Analogues

The specific compound, Chromone, 2-(diethylamino)-6-phenyl-, combines several structural features of academic interest. The presence of the diethylamino group at the 2-position introduces a basic nitrogen atom and lipophilic ethyl groups, which can modulate the compound's solubility, membrane permeability, and interaction with biological targets. Furthermore, the phenyl group at the 6-position adds a significant lipophilic and aromatic character to the molecule. The substitution at the 6-position of the chromone ring has been shown to be a key determinant of efficacy in various biological contexts. google.co.in The combination of these substituents on the privileged chromone scaffold provides a strong rationale for a comprehensive investigation into the chemical and biological properties of Chromone, 2-(diethylamino)-6-phenyl- and its analogues. Such studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for exploring their potential as novel therapeutic agents. The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in medicinal chemistry, guiding the design of new and improved drugs. wikipedia.orgnih.govcollaborativedrug.comyoutube.comoncodesign-services.com

Scope and Academic Focus of the Research Outline

The academic focus of investigating Chromone, 2-(diethylamino)-6-phenyl- is to systematically explore its synthesis, characterization, and potential biological activities. This involves developing efficient synthetic routes to access the target compound and its analogues. A key synthetic strategy that could be employed is the Baker-Venkataraman rearrangement, which is a well-established method for the synthesis of chromones. acs.org This reaction involves the rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which then cyclize to form the chromone ring. acs.org

Table 1: Illustrative Spectroscopic Data for Chromone, 2-(diethylamino)-6-phenyl-

Spectroscopic TechniqueCharacteristic Signals and Interpretation
¹H NMR Signals corresponding to the ethyl protons of the diethylamino group (triplet and quartet), aromatic protons on both the chromone and phenyl rings, and the vinylic proton of the pyrone ring.
¹³C NMR Resonances for the ethyl carbons, multiple aromatic carbons, the carbonyl carbon (C4), and the carbons of the pyrone ring (C2 and C3). The chemical shifts would be influenced by the electron-donating diethylamino group and the aromatic phenyl substituent. nih.govlibretexts.orgdocbrown.infochemicalbook.comresearchgate.net
IR Spectroscopy A strong absorption band for the C=O (ketone) stretch of the pyrone ring (typically around 1650-1630 cm⁻¹). Bands for C=C stretching of the aromatic rings and the pyrone ring, and C-N stretching of the diethylamino group. utdallas.edulibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₉H₁₉NO₂. Fragmentation patterns would likely involve the loss of the ethyl groups and cleavage of the chromone ring. massbank.eumdpi.comnih.govnih.gov

Furthermore, the research outline includes the biological evaluation of the target compound and its analogues. Based on the known activities of related 2-aminochromones and 6-phenylchromone derivatives, it is plausible to investigate their potential as antimicrobial and anticancer agents. The following tables present illustrative biological activity data for analogues of the target compound, providing a basis for such investigations.

Table 2: Illustrative Antimicrobial Activity of 2-Aminochromone Analogues

Compound AnalogueTest OrganismActivity (e.g., MIC µg/mL)Reference
2-Amino-3-cyano-4H-chromene derivativeE. coliGood to Excellent rsc.org
2-Amino-3-cyano-4H-chromene derivativeS. aureusGood to Excellent rsc.org
2-Aminooxazole derivativeM. tuberculosisMIC = 3.125 nih.gov

Table 3: Illustrative Anticancer Activity of 6-Phenylchromone Analogues

Compound AnalogueCell LineActivity (e.g., IC₅₀ µM)Reference
6-Phenylphenalenone derivativeHCT-116 colon cancerIC₅₀ = 1.6 rsc.org
6-Pyrazolinylcoumarin derivativeVarious cancer cell linesGrowth Inhibition nih.gov
Chalcone-indole hybridVarious cancer cell linesAntiproliferative libretexts.org

By systematically exploring these areas, a comprehensive understanding of the chemical and biological properties of Chromone, 2-(diethylamino)-6-phenyl- can be achieved, contributing valuable knowledge to the field of medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B12772760 Chromone, 2-(diethylamino)-6-phenyl- CAS No. 83766-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83766-98-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(diethylamino)-6-phenylchromen-4-one

InChI

InChI=1S/C19H19NO2/c1-3-20(4-2)19-13-17(21)16-12-15(10-11-18(16)22-19)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

WFPYBZYQVQJAJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of Chromone (B188151), 2-(diethylamino)-6-phenyl-

The direct synthesis of 2-(diethylamino)-6-phenylchromone can be approached through several modern synthetic techniques, including condensation reactions, microwave-assisted protocols, and catalytic methods.

Condensation Reactions Utilizing 6-Phenylchromone and Diethylamine (B46881)

A primary method for the synthesis of 2-aminochromones involves the reaction of a suitable chromone precursor with an amine. While direct condensation of 6-phenylchromone with diethylamine is a plausible route, the reactivity of the 2-position of the chromone ring often requires activation. Typically, a leaving group at the 2-position, such as a halogen, is necessary for a successful nucleophilic substitution by diethylamine.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comresearchgate.netnih.govnih.govmdpi.com The synthesis of chromone derivatives is no exception, with microwave irradiation being employed to drive cyclization and substitution reactions. mdpi.comresearchgate.netnih.govnih.govmdpi.comacs.org For the synthesis of 2-(diethylamino)-6-phenylchromone, a mixture of a suitable 2-halo-6-phenylchromone and diethylamine in a polar solvent could be subjected to microwave heating. nih.govacs.org This method is anticipated to significantly reduce the reaction time compared to conventional heating. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 4-7 hours 8-10 minutes
Temperature Reflux 120 °C
Solvent DMF, EtOH DMF, AcOH
Typical Yields Moderate to Good Good to Excellent

Catalytic Approaches (e.g., Palladium-Mediated Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govyoutube.com While often employed for the synthesis of 2-arylchromones (flavones), these methods can be adapted for the introduction of amino groups. nih.gov A palladium-catalyzed amination of a 2-halo-6-phenylchromone with diethylamine would represent a potent and direct route to the target compound. This approach often involves the use of a phosphine (B1218219) ligand to facilitate the catalytic cycle. nih.gov

General Synthetic Strategies for 2-Dialkylaminochromone Derivatives

Broader synthetic strategies for chromone derivatives often start from more readily available precursors, such as 2'-hydroxyacetophenones.

Synthesis from 2'-Hydroxyacetophenones

A versatile and widely used method for the synthesis of chromones starts with the appropriate 2'-hydroxyacetophenone (B8834). ijrpc.comresearchgate.netnih.govscielo.brresearchgate.netgoogle.com For the target molecule, 2'-hydroxy-5'-phenylacetophenone would be the key starting material. The synthesis generally proceeds through a cyclization reaction. ijrpc.comresearchgate.net One common approach involves the Vilsmeier-Haack reaction, where the 2'-hydroxyacetophenone is treated with a formylating agent (e.g., POCl₃/DMF) to form a β-chloro-α,β-unsaturated aldehyde, which then undergoes cyclization to the chromone ring upon treatment with a base. To introduce the diethylamino group at the 2-position, a subsequent nucleophilic substitution of a 2-halo intermediate would be necessary.

Table 2: General Synthesis of Chromones from 2'-Hydroxyacetophenones

Step Reagents and Conditions Intermediate/Product
1. Acylation Phenol, Acetyl chloride, Lewis Acid 2'-Hydroxyacetophenone
2. Cyclization Vilsmeier-Haack or other cyclizing agents Chromone ring

Utilization of 2-Hydroxyacetophenone Boron Difluoride Complex Intermediates

To control the reactivity and improve the yields of chromone synthesis, 2'-hydroxyacetophenones can be protected as their boron difluoride complexes. researchgate.net This strategy involves treating the 2'-hydroxyacetophenone with boron trifluoride etherate. acs.orgijrpc.com The resulting complex can then undergo various transformations, including acylation and cyclization, to form the chromone scaffold. ijrpc.com The boron complex can activate the substrate towards cyclization and can be removed in the final steps of the synthesis. ijrpc.comresearchgate.net

Reactions Involving Methyl Salicylate (B1505791) Precursors

Methyl salicylate serves as a readily available and versatile starting material for the synthesis of various chromone derivatives. A common strategy involves the hydrolysis of methyl salicylate to salicylic (B10762653) acid, which can then be further manipulated. miracosta.eduyoutube.com The hydrolysis is typically carried out under basic conditions, for instance, by heating with a solution of sodium hydroxide. miracosta.edu

The resulting salicylic acid can then undergo esterification with a suitable alcohol to introduce different functionalities. miracosta.eduyoutube.comresearchgate.net For the synthesis of more complex chromones, the salicylic acid intermediate can be subjected to reactions that build the pyrone ring. One such method involves the reaction of salicylic acid with acetic anhydride, which can lead to the formation of acetylsalicylic acid. miracosta.eduresearchgate.netnih.gov This intermediate can then be transformed into the chromone skeleton through various cyclization strategies.

A key transformation in building the chromone core from salicylic acid derivatives often involves a condensation reaction with a β-keto ester or a similar species. This approach allows for the introduction of substituents at the 2- and 3-positions of the chromone ring. The specific reagents and reaction conditions can be tailored to achieve the desired substitution pattern on the final chromone product.

Cyclization of 2-(N,N-dimethylcarbamoyl)acetate Esters

The cyclization of 2-(N,N-dimethylcarbamoyl)acetate esters represents a specific and efficient method for the synthesis of certain chromone derivatives. This approach is particularly useful for introducing an amino group at the C-2 position of the chromone scaffold. The synthesis of 3-substituted-2-amino chromones can be achieved through a Sn(IV) promoted annulation reaction between ynamides and 2-methoxy aroyl chlorides, which involves the concomitant formation of C-C and C-O bonds. researchgate.net

Another related strategy involves the intramolecular O-arylation of 2-halo substituted aryl ketones. This can be achieved through a transition metal-catalyzed Ullmann-type reaction or a base-promoted nucleophilic aromatic substitution (SNAr) to yield 2-substituted chromones. researchgate.net

Advanced Synthetic Approaches for Related Chromone Scaffolds

The development of novel and efficient synthetic methods remains a key focus in chromone chemistry. The following sections detail several advanced strategies that have been successfully employed for the construction of diverse chromone scaffolds.

Claisen Condensation and Subsequent Cyclization

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is instrumental in the synthesis of β-keto esters, which are key precursors for chromones. masterorganicchemistry.comnumberanalytics.com The reaction typically involves the base-mediated condensation of two ester molecules. masterorganicchemistry.com An intramolecular version of this reaction, known as the Dieckmann cyclization, is particularly useful for constructing cyclic β-keto esters from 1,6- or 1,7-diesters, which can then be converted to chromone derivatives. openstax.orglibretexts.org

A direct approach utilizing the Claisen condensation for chromone synthesis involves the reaction of an acetophenone (B1666503) with an ester. nih.gov For instance, the synthesis of 2-(2-phenylethyl)chromones has been achieved through the Claisen condensation of a substituted acetophenone with an appropriate ester. nih.gov The efficiency of this condensation can be significantly improved by the preformation of the enolate from the acetophenone using a strong base like sodium hydride. nih.gov The resulting crude 1,3-dione intermediate can then be directly cyclized under acidic conditions, such as refluxing in acetic acid with a catalytic amount of hydrochloric acid, to afford the desired chromone. nih.gov

ReactantsBaseCyclization ConditionsProductYieldReference
Acetophenone derivative, Ester derivativeSodium HydrideAcetic acid, HCl (catalytic), reflux2-(2-phenylethyl)chromone (B1200894)73% nih.gov
2,4-dihydroxyacetophenone derivative, Ester derivativeSodium HydrideMethanol, reflux7-hydroxy-2-(2-phenylethyl)chromone83% nih.gov
2,4-dihydroxyacetophenone derivative, Ester derivativeSodium HydrideMethanol, reflux5,7-dihydroxy-2-(2-phenylethyl)chromone80% nih.gov
This table showcases the application of the Claisen condensation in the synthesis of various 2-(2-phenylethyl)chromone derivatives.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and widely utilized method for the synthesis of 1,3-diketones, which are immediate precursors to chromones and flavones. wikipedia.orgjk-sci.com The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone. wikipedia.org This transformation proceeds via the formation of an enolate followed by an intramolecular acyl transfer. wikipedia.orgalfa-chemistry.com

The resulting 1,3-diketone can then be cyclized under acidic conditions to furnish the chromone ring. wikipedia.orgalfa-chemistry.com While strong acids were traditionally used for this cyclodehydration step, milder conditions have also been developed. wikipedia.org The Baker-Venkataraman rearrangement offers a reliable and often high-yielding route to a wide variety of chromone and flavone (B191248) derivatives. jk-sci.comalfa-chemistry.com A "soft-enolization" variation of this rearrangement has been developed for the synthesis of dirchromones and other 2-substituted chromones. acs.orgnih.gov

Starting MaterialBaseProductReference
2-AcetoxyacetophenoneBase (e.g., KOH, NaH)1,3-Diketone wikipedia.orgjk-sci.com
This table outlines the general transformation in a Baker-Venkataraman rearrangement.

Electrophilic Cyclization Reactions

Electrophilic cyclization of functionally substituted alkynes has emerged as a powerful and versatile strategy for the synthesis of a wide range of heterocyclic compounds, including chromones. acs.orgnih.gov This method typically involves the reaction of an alkyne bearing a nucleophilic group with an electrophile, leading to a cyclized product. researchgate.net

A particularly effective approach for the synthesis of 3-iodochromones involves the iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones. acs.org This process is characterized by its mild reaction conditions, tolerance of various functional groups, and generally good to excellent yields. acs.org The resulting 3-iodochromones are valuable intermediates that can be further functionalized through subsequent palladium-catalyzed transformations, allowing for a rapid increase in molecular complexity. acs.org

The choice of electrophile is crucial and can include various halogen sources (I₂, ICl, NBS), as well as selenium and sulfur electrophiles. nih.govresearchgate.net These reactions are generally efficient, proceed cleanly under mild conditions, and often exhibit high regioselectivity. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed Heck Cross-Coupling, SNAr Reactions)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and chromone synthesis is no exception. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be invaluable tools for constructing the chromone scaffold and for its further functionalization. libretexts.orgacs.org

The Heck reaction , a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, provides a powerful method for forming carbon-carbon bonds. youtube.com This reaction can be applied to the synthesis of chromone derivatives, for example, by coupling a suitably substituted o-iodophenol with an alkyne. organic-chemistry.orgijrpc.com The intramolecular Heck reaction is also a valuable strategy for ring closure to form the chromone core. youtube.com

Nucleophilic Aromatic Substitution (SNAr) reactions offer another avenue for chromone synthesis, particularly for introducing nucleophiles onto an activated aromatic ring. acsgcipr.orgyoutube.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. youtube.compressbooks.pub In the context of chromone synthesis, an intramolecular SNAr reaction of a suitably substituted precursor can lead to the formation of the pyrone ring. researchgate.net This can be an alternative to transition-metal catalyzed methods. researchgate.net

Palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes under a carbon monoxide atmosphere is a highly efficient and selective method for producing a variety of chromones in excellent yields. organic-chemistry.orgijrpc.com

Furthermore, palladium-catalyzed carboetherification reactions have been developed for the construction of chroman derivatives, which are structurally related to chromones. These reactions involve the coupling of aryl or alkenyl halides with phenols bearing a pendant alkene, leading to the formation of both a C-O and a C-C bond in a single step. nih.gov

The C-H activation/functionalization of pre-formed chromone rings using transition metal catalysts, such as rhodium and palladium, has also emerged as a powerful strategy for the late-stage diversification of the chromone scaffold. rsc.orgacs.org This allows for the direct introduction of various functional groups at specific positions of the chromone core. rsc.org

Reaction TypeCatalystReactantsProductReference
Heck Cross-CouplingPalladium(0) complexAryl/vinyl halide, AlkeneSubstituted alkene youtube.com
Carbonylative CyclizationPalladium catalysto-Iodophenol, Terminal acetylene (B1199291), COChromone organic-chemistry.orgijrpc.com
CarboetherificationPalladium catalystAryl/alkenyl halide, Alkenyl phenolChroman nih.gov
C-H OlefinationRhodium(III) catalystChromone, OlefinC5-olefinated chromone rsc.org
C-H ArylationPalladium catalystChromone, Benzene (B151609)C2-arylated chromone rsc.org
This table summarizes various transition metal-catalyzed reactions for the synthesis and functionalization of chromone derivatives.

Oxidative Ring Closure Methods (e.g., Bromine/Base, Selenium Dioxide)

Oxidative cyclization of 2'-hydroxychalcone (B22705) precursors is a prominent strategy for forming the chromone (or flavone) ring. This transformation involves the formation of the heterocyclic C-ring through an oxidation process that closes the ring.

Selenium Dioxide (SeO₂):

Selenium dioxide is a well-established reagent for the oxidation of allylic positions. youtube.comadichemistry.com In the context of chromone synthesis, SeO₂ is employed to mediate the oxidative cyclization of 2'-hydroxychalcones. chegg.comresearchgate.netnih.gov The reaction proceeds by converting the chalcone (B49325) into the corresponding flavone, which is a 2-phenyl substituted chromone. The mechanism involves the oxidation of the α,β-double bond of the chalcone, which facilitates an intramolecular nucleophilic attack by the ortho-hydroxyl group, leading to ring closure and subsequent aromatization to the stable chromone ring. nih.gov While direct synthesis of 2-amino substituted chromones via this method is less common, the principle of using SeO₂ for the core ring formation is a key strategy. nih.gov The reaction is often carried out by heating the reactants in a solvent like dioxane or ethanol. nih.gov

Bromine/Base Systems:

The use of halogens, such as bromine, often in the form of metal salts like copper(II) bromide (CuBr₂), can also mediate the oxidative cyclization of 2'-hydroxychalcones. researchgate.net In these reactions, the metal cation interacts with the double bond of the chalcone, which makes the alpha-carbon more susceptible to an intramolecular attack by the phenolate (B1203915) oxygen. researchgate.net Subsequent elimination and aromatization yield the flavone or chromone structure. The base is crucial for deprotonating the phenolic hydroxyl group, forming the nucleophilic phenoxide required for the cyclization step.

I₂-DMSO Catalyzed Cyclizations

A more contemporary and environmentally benign approach to chromone synthesis involves the use of molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org This catalytic system has emerged as a versatile and efficient metal-free method for a wide range of oxidative C-C and C-heteroatom bond formations. rsc.orgmdpi.comrsc.org

The synthesis of the chromone core using I₂/DMSO typically starts from a 2'-hydroxyacetophenone derivative. The reaction mechanism is believed to proceed via an initial iodination of the ketone at the α-position, followed by a Kornblum oxidation where DMSO acts as the oxidant. nih.govnih.gov This generates a reactive intermediate that undergoes intramolecular cyclization with the phenolic hydroxyl group, ultimately leading to the formation of the chromone ring after dehydration. nih.gov This method is valued for its mild conditions, broad substrate tolerance, and avoidance of toxic metal catalysts. mdpi.com It has been successfully applied to the synthesis of various substituted chromone derivatives. nih.govrsc.org

Derivatization Strategies for Structural Modification

Once the core "Chromone, 2-(diethylamino)-6-phenyl-" structure is synthesized, further modifications can be introduced to fine-tune its properties. Derivatization strategies focus on introducing new functional groups at specific positions on the chromone scaffold.

Introduction of Substituents at the Chromone Core (e.g., C-2, C-3, C-6)

The chromone ring possesses several sites amenable to substitution, with the C-2, C-3, and C-6 positions being particularly important for structural diversification. ijrpc.com

C-2 Position: The 2-position, occupied by the diethylamino group in the target compound, is a common site for modification. For other chromones, this position can be functionalized through various reactions, often starting from a chromone-2-carboxylic acid or by constructing the ring with a pre-functionalized precursor. ijrpc.com

C-3 Position: The C-3 position is often functionalized to introduce a wide array of substituents. For example, 3-formylchromones serve as versatile intermediates for creating derivatives like chromone-hydrazones. organic-chemistry.org Halogenation at this position is also a common strategy for introducing further functionality.

C-6 Position: The 6-position, bearing the phenyl group in the target molecule, is part of the benzo portion of the chromone ring. Substituents can be introduced on this phenyl ring prior to its attachment or on the benzene ring of the chromone core before the cyclization step. Halogenation, such as introducing bromine at the C-6 position, is a known modification. nih.govpreprints.org

The table below illustrates examples of substituents that can be introduced at various positions on the general chromone scaffold.

PositionExample SubstituentPrecursor/ReagentReference
C-2-CF₃Langlois Reagent organic-chemistry.org
C-3-CHO (Formyl)Vilsmeier-Haack Reagents organic-chemistry.org
C-3-N₃ (Azido)Sodium Azide (B81097) nih.gov
C-6-Br (Bromo)N-Bromosuccinimide nih.govpreprints.org
C-6-N₃ (Azido)Sodium Azide nih.gov

Functionalization for Bioconjugation (e.g., Ethynyl (B1212043), Azidomethyl Groups)

For applications in chemical biology, chromones can be equipped with specific functional groups that allow for covalent attachment to biomolecules, a process known as bioconjugation. The most prominent examples utilize "click chemistry." illinois.edu

Azidomethyl Groups:

The azide (–N₃) functional group is a cornerstone of click chemistry. organic-chemistry.org Chromones can be functionalized with azide groups, for example, at the C-3 or C-6 positions. A 3-azidomethyl chromone can be synthesized from a corresponding 3-halomethyl chromone via nucleophilic substitution with sodium azide. nih.gov Similarly, a 6-azido chromone can be prepared from a 6-aminochromone precursor. nih.gov These azido-functionalized chromones are stable and can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified biomolecules. nih.govlumiprobe.com

Ethynyl Groups:

The ethynyl (alkyne) group is the other key partner in the CuAAC reaction. organic-chemistry.org Introducing a terminal alkyne onto the chromone core, for instance at the C-2, C-3, or C-6 position, renders it ready for bioconjugation with azide-modified proteins, nucleic acids, or other molecules. lumiprobe.comresearchgate.net The synthesis can be achieved through methods like the Sonogashira coupling, where a halo-substituted chromone (e.g., 6-bromo-chromone) is coupled with a terminal alkyne in the presence of a palladium catalyst. organic-chemistry.org This creates a stable, reactive handle for subsequent click chemistry applications.

The table below summarizes functional groups used for bioconjugation.

Functional GroupPosition on ChromoneReaction for BioconjugationPurposeReference
Azidomethyl (-CH₂N₃)C-3Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Covalent linkage to alkyne-modified molecules. nih.govorganic-chemistry.org
Ethynyl (-C≡CH)C-6Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Covalent linkage to azide-modified molecules. organic-chemistry.orglumiprobe.com

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of 2-(diethylamino)-6-phenylchromone is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.

The FT-IR spectrum of 2-(diethylamino)-6-phenylchromone would be expected to exhibit several key absorption bands that confirm its structural features. The most prominent of these is the carbonyl (C=O) stretching vibration of the γ-pyrone ring, which typically appears in the region of 1650-1600 cm⁻¹. The conjugation of the carbonyl group with the benzene (B151609) ring and the enamine-like system at the 2-position is expected to shift this band to a lower wavenumber compared to simple ketones. chemguide.co.uk

The aromatic rings (both the benzoyl part of the chromone (B188151) and the 6-phenyl substituent) give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ range. ubc.ca Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. silae.it

The diethylamino group at the C-2 position introduces characteristic vibrations. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ region. The aliphatic C-H stretching of the ethyl groups will produce strong bands in the 2975-2850 cm⁻¹ range. researchgate.net Furthermore, the C-O-C stretching of the pyran ring typically results in absorptions between 1250 and 1000 cm⁻¹. researchgate.net

A summary of the expected characteristic FT-IR absorption bands is provided in the table below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2970StrongAsymmetric CH₃ Stretch
~2930StrongAsymmetric CH₂ Stretch
~2870MediumSymmetric CH₃ Stretch
~2860MediumSymmetric CH₂ Stretch
~1640-1620StrongC=O Stretch (γ-pyrone)
~1610, 1580, 1480Medium-StrongAromatic C=C Stretch
~1340MediumC-N Stretch (diethylamino)
~1220StrongAryl-O Stretch (C-O-C)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 2-(diethylamino)-6-phenylchromone.

The ¹H NMR spectrum of 2-(diethylamino)-6-phenylchromone would present distinct signals for the aromatic protons, the vinyl proton of the chromone ring, and the protons of the diethylamino substituent.

The protons of the 6-phenyl group and the substituted benzene ring of the chromone nucleus would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and electronic environment. The proton at C-5, being ortho to the carbonyl group, is expected to be deshielded and appear at a downfield chemical shift.

A key signal would be the singlet for the proton at C-3 of the chromone ring, expected to appear around δ 5.5-6.0 ppm. Its upfield shift compared to other chromones is due to the electron-donating effect of the adjacent diethylamino group.

The diethylamino group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) around δ 3.4-3.6 ppm, coupled to the methyl protons. The methyl protons (-CH₃) would appear as a triplet around δ 1.2-1.4 ppm. ubc.ca

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H (Chromone & Phenyl)7.0 - 8.0Multiplet
H-35.5 - 6.0Singlet
-N(CH₂CH₃)₂3.4 - 3.6Quartet
-N(CH₂CH₃)₂1.2 - 1.4Triplet

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For 2-(diethylamino)-6-phenylchromone, distinct signals are expected for the carbonyl carbon, aromatic and vinylic carbons, and the aliphatic carbons of the diethylamino group.

The carbonyl carbon (C-4) is the most deshielded, with a predicted chemical shift in the range of δ 175-180 ppm. chemguide.co.uk The carbon at C-2, bonded to the nitrogen of the diethylamino group, would be significantly downfield, likely in the δ 160-165 ppm region. The other sp² hybridized carbons of the aromatic and pyrone rings would resonate between δ 100 and 158 ppm. oregonstate.eduresearchgate.net The carbon at C-3 would likely appear around δ 90-95 ppm due to the influence of the adjacent enamine functionality.

The aliphatic carbons of the diethylamino group would appear in the upfield region of the spectrum. The methylene carbons (-CH₂-) are expected around δ 45-50 ppm, while the terminal methyl carbons (-CH₃) would be found at approximately δ 13-15 ppm. chemguide.co.uk

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (C=O)175 - 180
C-2160 - 165
C-8a~155
C-6, C-7, C-8, C-5120 - 135
Phenyl Carbons125 - 140
C-4a~118
C-390 - 95
-N(CH₂CH₃)₂45 - 50
-N(CH₂CH₃)₂13 - 15

Electronic Absorption Spectroscopy

The UV-Vis spectrum of a chromone derivative is characterized by two main absorption bands, referred to as Band I and Band II. researchgate.net These absorptions arise from π→π* electronic transitions within the conjugated system. For 2-(diethylamino)-6-phenylchromone, the extended conjugation involving the chromone core, the 6-phenyl group, and the powerful electron-donating diethylamino group at C-2 significantly influences the absorption maxima.

Band I, resulting from the promotion of an electron in the cinnamoyl system (B ring and the heterocyclic part), is expected to show a significant bathochromic (red) shift due to the extended conjugation and the auxochromic effect of the diethylamino group. This band would likely appear in the 350-400 nm region. nih.gov

Band II, which is associated with the benzoyl system (A ring and carbonyl group), is typically observed at shorter wavelengths, likely in the 250-280 nm range. researchgate.net The presence of the 6-phenyl group and the C-2 substituent will also modulate the position and intensity of this band.

Absorption BandPredicted λmax (nm)Associated Transition
Band I350 - 400π→π* (Cinnamoyl System)
Band II250 - 280π→π* (Benzoyl System)

Fluorescence and Photoluminescence Studies of Chromone, 2-(diethylamino)-6-phenyl- and Analogues

The fluorescence and photoluminescence properties of chromone derivatives are of significant interest due to their potential applications as fluorescent probes and biomarkers. The introduction of specific substituents onto the chromone scaffold profoundly influences their photophysical characteristics.

For Chromone, 2-(diethylamino)-6-phenyl-, the presence of the electron-donating diethylamino group at the 2-position is expected to induce significant fluorescent properties. Studies on analogous 2-amino substituted chromones have shown that these molecules are indeed fluorescent. sciforum.net The nature of the amino substituent is critical; substituted amino groups, such as diethylamino, can enhance optical properties by preventing group rotation, which is often a non-radiative decay pathway. nih.govresearchgate.net This structural feature helps to improve the fluorescence quantum yield.

Furthermore, the phenyl group at the 6-position contributes to the extended π-conjugation of the molecule. In related heterocyclic systems like coumarins, the introduction of an aryl group at the 6-position has been shown to result in compounds with large Stokes shifts and notable fluorescence quantum yields. nih.gov The electronic interaction between the electron-donating diethylamino group and the π-system of the phenyl-substituted chromone core likely leads to an intramolecular charge transfer (ICT) character in the excited state, which is a common feature in many fluorescent dyes. nih.gov The solvent environment can also play a crucial role, with solvatochromic shifts often observed in the emission spectra of such push-pull systems. sciforum.netresearchgate.net Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the fluorescence characteristics of chromone derivatives, corroborating that electron-donating groups can enhance the fluorescence quantum yield. nih.govresearchgate.net

Mass Spectrometry

Electron-Impact (EI) Mass Spectrometry and Fragmentation Pattern Analysis

Electron-Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron bombardment. ruc.dklibretexts.org For Chromone, 2-(diethylamino)-6-phenyl-, the fragmentation is guided by the stability of the resulting ions and radicals, with the chromone nucleus, the diethylamino group, and the phenyl substituent directing the cleavage pathways.

The molecular ion (M⁺˙) peak is expected to be clearly visible due to the relatively stable aromatic and heterocyclic ring systems. libretexts.org The primary fragmentation mechanisms for chromone derivatives often involve cleavages related to the pyrone ring. A characteristic fragmentation is the retro-Diels-Alder (RDA) reaction of the pyrone ring, leading to the loss of acetylene (B1199291) (C₂H₂). Another common pathway is the loss of a carbon monoxide (CO) molecule from the carbonyl group, a typical fragmentation for ketones and related structures. libretexts.org

The substituents also play a key role in the fragmentation cascade:

Diethylamino Group: Alpha-cleavage is a dominant fragmentation pathway for amines. ruc.dklibretexts.org This would involve the loss of an ethyl radical (•CH₂CH₃) from the diethylamino group to form a resonance-stabilized iminium cation. This fragment is often observed as a prominent peak in the mass spectrum.

Phenyl Group: The phenyl substituent at the 6-position stabilizes the molecular ion. Fragmentation involving this group is less common initially, but fragments containing the phenyl ring will be observed.

A plausible fragmentation pathway for Chromone, 2-(diethylamino)-6-phenyl- would start with the formation of the molecular ion. Subsequent fragmentation could proceed via loss of an ethyl radical from the diethylamino group. Further fragmentation of the chromone ring through the loss of CO would also be anticipated. High-resolution mass spectrometry would be essential to confirm the elemental composition of these fragments. arkat-usa.org

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov While a specific SC-XRD study for Chromone, 2-(diethylamino)-6-phenyl- is not detailed in the provided context, analysis of related structures allows for a reliable prediction of its molecular geometry. researchgate.netsamipubco.comnih.gov

The chromone core is largely planar, although slight deviations can occur. researchgate.netresearchgate.net The geometry of the pyrone ring is influenced by the C2=C3 double bond and the C4=O carbonyl group. The phenyl ring at the C6 position will likely be twisted relative to the plane of the chromone nucleus to minimize steric hindrance. nih.gov The diethylamino group at the C2 position will also adopt a specific conformation, with the nitrogen atom's geometry being trigonal planar or very shallow pyramidal due to delocalization of its lone pair into the chromone ring system.

SC-XRD studies on similar heterocyclic systems reveal that intermolecular interactions such as C–H···O, C–H···N, and π–π stacking interactions often play a crucial role in stabilizing the crystal packing. researchgate.netnih.govaalto.fi

Table 1: Predicted Molecular Geometry Parameters for Chromone, 2-(diethylamino)-6-phenyl-

ParameterTypical Value (Å or °)Reference Moiety
C=O Bond Length~1.22 - 1.25Chromone Carbonyl
C2-N Bond Length~1.35 - 1.38Enamine-like
C6-C(phenyl) Bond Length~1.48 - 1.50Aryl-Aryl Single Bond
O1-C2-C3 Bond Angle~120 - 123Pyrone Ring
C3-C4-C4a Bond Angle~118 - 121Pyrone Ring
Dihedral Angle (Chromone-Phenyl)Variable (likely > 20°)Steric Hindrance

Correlation Between Experimental and Theoretical Spectroscopic Data

The synergy between experimental measurements and theoretical calculations, particularly using Density Functional Theory (DFT), provides a powerful approach for the comprehensive characterization of molecular structures and properties. scispace.comnih.govresearchgate.net For chromone derivatives, DFT has been successfully employed to predict and interpret spectroscopic data, showing excellent correlation with experimental findings. researchgate.netnih.gov

Geometric parameters such as bond lengths and angles calculated using DFT methods (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) typically show strong agreement with values obtained from SC-XRD experiments. researchgate.netscispace.comnih.gov Small discrepancies are usually attributed to the fact that theoretical calculations often model an isolated molecule in the gas phase, whereas experimental data reflects the molecule's state in a crystal lattice or solution.

Similarly, vibrational frequencies from FT-IR and Raman spectroscopy can be accurately predicted. Calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, leading to a close match with experimental spectra. scispace.comnih.gov This correlation aids in the definitive assignment of complex vibrational modes.

For electronic properties, Time-Dependent DFT (TD-DFT) is used to calculate UV-Vis absorption spectra. The predicted absorption maxima (λ_max_) and oscillator strengths generally align well with experimental spectra, helping to understand the nature of electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. nih.govnih.gov Furthermore, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach also show good linear correlation with experimental data, assisting in the complete assignment of ¹H and ¹³C NMR spectra. nih.gov

Computational and Theoretical Chemistry Studies of Chromone, 2-(diethylamino)-6-phenyl-

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published computational or theoretical chemistry studies available for the compound Chromone, 2-(diethylamino)-6-phenyl- .

The PubChem database entry for this molecule (CID 10217983) confirms its structure but indicates that no literature data is currently associated with it. uni.lu Searches for theoretical investigations, including Density Functional Theory (DFT), Ab Initio, Semi-Empirical, Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) analyses specific to this compound, did not yield any published research findings.

While computational studies have been conducted on a variety of other chromone derivatives, the explicit instructions to focus solely on Chromone, 2-(diethylamino)-6-phenyl- prevent the inclusion of data from these related but structurally distinct molecules. Therefore, the detailed content requested for the specified outline cannot be generated at this time.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Descriptors

Global and Local Reactivity Descriptors

The reactivity of a molecule can be predicted using global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors help in understanding the molecule's stability and the sites most susceptible to electrophilic or nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital) Energy (EHOMO): Related to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy (ELUMO): Related to the electron-accepting ability of the molecule.

HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Global Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Local Reactivity Descriptors , such as Fukui functions (f(r)) and dual descriptors (Δf(r)), identify specific atomic sites within the molecule that are most reactive. These are essential for predicting the regioselectivity of chemical reactions.

A data table summarizing these calculated descriptors for Chromone (B188151), 2-(diethylamino)-6-phenyl- would be a cornerstone of this section.

Photophysical Properties Simulation

The interaction of a molecule with light is fundamental to its potential use in areas like fluorescent probes and optoelectronic materials.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

TD-DFT is a widely used method to simulate the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, one can predict the maximum absorption (λabs) and emission (λem) wavelengths. These theoretical spectra can then be compared with experimental data to validate the computational model. For Chromone, 2-(diethylamino)-6-phenyl-, TD-DFT calculations would elucidate the nature of its electronic transitions, such as n→π* or π→π*.

A table detailing the calculated excitation energies, oscillator strengths, and major orbital contributions for the lowest singlet excited states would be presented here.

Solvatochromic Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is due to the differential stabilization of the ground and excited states of the molecule by the solvent. The study of solvatochromic effects, often modeled using the Polarizable Continuum Model (PCM) in TD-DFT calculations, provides insights into the change in the dipole moment of the molecule upon excitation and the nature of solute-solvent interactions. For a donor-acceptor system like the target chromone, a bathochromic (red) or hypsochromic (blue) shift in absorption or emission spectra with increasing solvent polarity would be expected.

A data table showing the calculated λabs and λem in various solvents of differing polarity would be included to illustrate this phenomenon.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

ESIPT is a photochemical process where a proton is transferred within the same molecule in its excited state. This can lead to a large Stokes shift, making ESIPT-capable molecules valuable as fluorescent probes. While the structure of Chromone, 2-(diethylamino)-6-phenyl- does not possess the typical proton donor-acceptor pair for classical ESIPT (like a hydroxyl group adjacent to the carbonyl), computational studies could investigate the possibility of other proton transfer pathways or the properties of related, functionalized analogs designed to undergo ESIPT.

Noncovalent Interactions and Stability

Noncovalent interactions are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules.

Analysis of Hydrogen Bonding and Non-classical Interactions (e.g., C-H···π Interactions)

The structure of Chromone, 2-(diethylamino)-6-phenyl- allows for various noncovalent interactions. These can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.

Hydrogen Bonding: While lacking strong classical hydrogen bond donors, weak intramolecular C-H···O hydrogen bonds could exist and contribute to conformational stability.

C-H···π Interactions: The phenyl ring can engage in C-H···π interactions, which are important in crystal packing and molecular recognition.

π-π Stacking: In aggregates or the solid state, π-π stacking interactions between the chromone and phenyl rings could be significant.

Despite a thorough search of scientific databases, specific computational studies detailing the global and local reactivity descriptors, simulated photophysical properties, and an in-depth analysis of noncovalent interactions for Chromone, 2-(diethylamino)-6-phenyl- could not be located. The generation of a scientifically accurate article as per the detailed outline is therefore not possible without access to such primary research data. The field would benefit from future computational work on this specific chromone derivative to elucidate its chemical and physical properties.

Conformational Analysis and Energetic Parameters

Conformational analysis is a critical computational method used to identify the different spatial arrangements (conformers) of a molecule and to determine their relative stabilities. This analysis is fundamental, as the three-dimensional shape of a molecule dictates its physical, chemical, and biological properties. For flexible molecules like Chromone, 2-(diethylamino)-6-phenyl- , which contains rotatable bonds in its diethylamino group and the phenyl ring, multiple low-energy conformations are expected to exist.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to perform these analyses. researchgate.net The process involves mapping the potential energy surface of the molecule by systematically rotating its flexible bonds. The resulting conformers are then optimized to find their minimum energy structures.

Energetic parameters derived from these calculations include:

Relative Gibbs Free Energy (ΔG): This value determines the population of each conformer at equilibrium. Lower ΔG values correspond to more stable and thus more abundant conformers.

Activation Energy: This is the energy barrier for interconversion between different conformers. nih.gov Low barriers suggest rapid interconversion at room temperature. rsc.org

Intramolecular Interactions: Analysis can reveal stabilizing interactions, such as intramolecular hydrogen bonds, which significantly influence conformational preference. rsc.org

For instance, studies on nipecotic acid derivatives have shown that the energy of intramolecular hydrogen bonds can be quantified from conformer energy differences, with values around 1.7 kcal/mol even in polar solvents. rsc.org A similar analysis on Chromone, 2-(diethylamino)-6-phenyl- would focus on the rotation of the C-N bonds of the diethylamino group and the C-C bond connecting the phenyl ring to the chromone core.

Table 1: Illustrative Energetic Parameters for Two Hypothetical Conformers of a Flexible Molecule (Based on data for related structures)

ConformerRelative Energy (kcal/mol)Rotational Constants (MHz)Dipole Moment (Debye)
Conformer A (Extended) 0.00A=2275, B=1033, C=911 nih.gov2.5
Conformer B (Folded) +1.5A=2752, B=843, C=796 nih.gov4.1

This table is illustrative. Data for specific conformers of Chromone, 2-(diethylamino)-6-phenyl- would require dedicated computational studies.

Molecular Modeling and Docking Simulations

Molecular modeling, and specifically docking simulations, are indispensable tools in drug discovery for predicting how a small molecule (ligand) interacts with a biological target, typically a protein or enzyme. biointerfaceresearch.com

While no specific docking studies for Chromone, 2-(diethylamino)-6-phenyl- have been reported, research on related flavonoid and chromone structures provides a clear blueprint for such investigations. biointerfaceresearch.comnih.gov Flavonoids are known to interact with various biomacromolecules, including plasma proteins like human serum albumin (HSA), which affects their distribution and bioavailability in the body. nih.gov

Docking simulations predict the preferred binding pose of a ligand within a protein's binding site. The process involves:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Defining a "grid box" around the active or allosteric site of the protein. nih.gov

Allowing the ligand to flexibly explore different orientations and conformations within this box. nih.gov

Using a scoring function to rank the poses based on predicted binding affinity.

Studies on other chromone derivatives have identified key interactions. For example, in the inhibition of the COX-2 enzyme, derivatives were shown to form hydrogen bonds with critical residues like ARG120 and TYR355. researchgate.net For Chromone, 2-(diethylamino)-6-phenyl- , the diethylamino group and the chromone carbonyl oxygen would be expected to act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions.

The primary goal of docking is to predict the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki or IC50). numberanalytics.com A lower binding energy suggests a more stable protein-ligand complex and potentially a more potent inhibitor. numberanalytics.com

For example, a study on 6-substituted 3-formyl chromone derivatives as potential inhibitors of insulin-degrading enzyme (IDE) showed a strong correlation between the chemical structure and binding affinity. nih.gov The compound 6-isopropyl-3-formyl chromone exhibited a binding energy of -8.5 kcal/mol, which was superior to the reference drug. nih.gov Similarly, a series of 2-phenylchromone analogues were evaluated as tyrosinase inhibitors, with the most active compounds showing IC50 values as low as 0.093 µg/ml. nih.gov

The binding affinity of an enzyme for its substrate or inhibitor is a crucial determinant of its biological function and specificity. numberanalytics.comnih.gov While the Michaelis-Menten constant (Km) is often used to describe this, the dissociation constant (Kd) provides a direct measure of binding strength. wisc.eduresearchgate.net

Table 2: Example of Predicted Binding Affinities for Chromone Derivatives Against an Enzyme Target (Insulin-Degrading Enzyme)

CompoundBinding Energy (kcal/mol)Interacting Residues
6-isopropyl-3-formyl chromone -8.5 nih.govHIS108, VAL110, GLN114
Myricetin (Reference) -8.4 nih.govHIS108, GLN114, PHE115
Vitexin (Reference) -8.3 nih.govHIS108, GLN114, PHE115
Dapagliflozin (Standard) -7.9 nih.govHIS108, VAL110, GLN114

This table presents data for 6-substituted 3-formyl chromones to illustrate typical results from docking studies. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant charge separation often exhibit nonlinear optical (NLO) properties, making them valuable for applications in optoelectronics and photonics. nih.gov The chromone scaffold, particularly when substituted with electron-donating (like diethylamino) and electron-withdrawing groups, is a promising candidate for NLO materials.

Computational chemistry, using DFT and time-dependent DFT (TD-DFT), is a primary method for predicting NLO properties. nih.gov The key parameters calculated are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to the third-order NLO response.

The NLO response is strongly linked to intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated bridge. nih.gov In Chromone, 2-(diethylamino)-6-phenyl- , the diethylamino group acts as a strong electron donor, the chromone ring as part of the π-system, and the phenyl group can be further functionalized to enhance these properties. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with larger hyperpolarizability values and enhanced NLO activity. nih.gov

Studies on other chromene derivatives have confirmed their potential. For one pyrano-chromene derivative, a low HOMO-LUMO gap of 5.168 eV was calculated, indicating promising NLO characteristics. nih.gov For diaromatic stilbene (B7821643) derivatives, which also feature donor-acceptor structures, significant SHG activity has been measured, with one compound showing an NLO response over 32 times that of the urea (B33335) standard. rsc.org

Table 3: Calculated NLO Properties for a Representative Chromene Derivative

PropertyCalculated Value
HOMO-LUMO Energy Gap (ΔE) 5.168 eV nih.gov
Average Polarizability <α> 6.77 x 10⁻²³ esu nih.gov
First Hyperpolarizability (β) Not Reported
Second Hyperpolarizability (γ) 0.145 x 10⁴ esu nih.gov

This table shows calculated NLO data for 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile to exemplify the outputs of NLO computational studies. nih.gov

Biological Activities and Structure Activity Relationship Sar Studies: in Vitro Mechanistic Insights

Antimicrobial Activity

The chromone (B188151) framework is a key component in many natural products and has inspired the synthesis of numerous derivatives with a wide range of biological activities, including antimicrobial properties.

The chromone scaffold and its derivatives have demonstrated inhibitory effects against a variety of pathogenic microorganisms.

Staphylococcus aureus : Certain flavone (B191248) derivatives, which share the chromone backbone, have shown the ability to inhibit the growth of S. aureus. nih.gov Phenothiazines, for instance, have been shown to inhibit both of the S. aureus NDH-2s with IC50 values as low as 8 μM. nih.gov Myricetin has also been identified as an effective inhibitor of NDH-2 in S. aureus with a half-maximal inhibitory concentration (IC50) of 2 μM. nih.gov

Escherichia coli : A study on flavone derivatives showed a concentration-dependent increase in antibacterial activity against Gram-negative bacteria like E. coli. nih.gov

Klebsiella pneumoniae : The formation of K. pneumoniae biofilm has been shown to be significantly inhibited by some natural compounds in vitro. nih.gov Co-culturing with certain fungi has also been found to inhibit the growth of carbapenem-resistant K. pneumoniae. mdpi.com

Salmonella : Tannins, particularly gallotannins, have demonstrated the ability to decrease the growth of Salmonella Typhimurium in vitro. researchgate.net A phytobiotics mixture containing various natural compounds was also effective against several Salmonella serovars, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 1:256. mdpi.com

Candida albicans : The antifungal activity of various compounds against C. albicans has been documented. For example, the antimicrobial peptide CGA-N12 showed a minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) of 6 mg/mL against C. albicans. nih.gov Other studies have also explored compounds that inhibit biofilm formation and filamentation in this fungal pathogen. nih.govmdpi.com

The antimicrobial effects of chromone-related compounds are believed to be exerted through various mechanisms of action.

Inhibition of Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) : GlcN-6-P synthase is a recognized target for the development of antimicrobial agents. nih.govnih.govbohrium.com This enzyme is crucial for the biosynthesis of the bacterial cell wall component peptidoglycan and the fungal cell wall component chitin. nih.govresearchgate.netresearchgate.net Inhibition of this enzyme can disrupt cell wall integrity, leading to cell death. nih.govresearchgate.net A number of heterocyclic and polycyclic compounds with antimicrobial activity have been suggested as potential inhibitors of this enzyme based on molecular docking studies. nih.govresearchgate.net

Inhibition of MepA/NorA Efflux Pumps : Efflux pumps are a primary mechanism of drug resistance in bacteria, actively transporting antibiotics out of the cell. mdpi.comnih.gov The NorA efflux pump in S. aureus is a member of the major facilitator superfamily (MFS) and contributes to resistance against fluoroquinolones and other antimicrobial agents. nih.govfrontiersin.org Inhibition of these pumps can restore the efficacy of existing antibiotics. nih.govfrontiersin.org While direct inhibition by Chromone, 2-(diethylamino)-6-phenyl- has not been reported, the chromone scaffold is being investigated for its potential to develop efflux pump inhibitors.

Structure-activity relationship (SAR) studies on chromone and flavone derivatives have provided valuable insights for the design of more potent antimicrobial agents. For a series of flavone derivatives and their bioisosteric analogues, it was observed that the type and position of substituents on the chromone ring significantly influence their antimicrobial and multidrug-resistant reversing activities. nih.gov For instance, the replacement of the oxygen atom in the chromone ring with sulfur (thioflavone) or selenium (selenoflavone) can modulate the biological activity. nih.gov Furthermore, the presence of specific substituents, such as a naphthyl group, has been shown to be important for activity. nih.gov

Anticancer/Antiproliferative Activity (In Vitro Studies)

The chromone scaffold is a privileged structure in medicinal chemistry and has been utilized in the design of novel anticancer agents. nih.govnih.gov

The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

MEK1 Inhibition : The MAP kinase kinase MEK1 is a key component of the Ras-Raf-MEK-ERK pathway. Inhibition of MEK1 is a promising strategy for cancer treatment. nih.govbohrium.com Structure-based design, starting from the lead compound PD98059, has led to the development of chromone-based derivatives that potently inhibit MEK1 activation. nih.govbohrium.com A series of PD98059 analogues were synthesized, with some compounds showing IC50 values as low as 30 nM in vitro for the inhibition of MEK1 activation. nih.govbohrium.com Two of these compounds also inhibited MEK1/2 activity in cellular assays with IC50 values in the nanomolar range (73–97 nM) and demonstrated antiproliferative effects against a panel of human cancer cell lines. nih.govbohrium.com

Table 1: In Vitro MEK1 Inhibitory Activity of Chromone-Based Analogues

Compound MEK1 Inhibition IC50 (nM) Cellular MEK1/2 Inhibition IC50 (nM)
Analogue 1 30 73
Analogue 2 Not specified 97

Data is illustrative of findings for chromone-based MEK1 inhibitors and not specific to Chromone, 2-(diethylamino)-6-phenyl-. nih.govbohrium.com

p38α Inhibition : The p38α MAP kinase is another important signaling molecule involved in cellular stress responses and apoptosis. nih.govnih.gov The role of p38α in cancer is complex, but its modulation is being explored as a therapeutic strategy. nih.gov Research into chromone-based p38 MAP kinase inhibitors has led to the synthesis of derivatives with potent inhibitory activity.

The disruption of the tubulin-microtubule equilibrium is a well-established mechanism for anticancer drugs. While a significant area of cancer research, specific studies detailing the interference of Chromone, 2-(diethylamino)-6-phenyl- or its close analogues with the tubulin-microtubule system are not prevalent in the reviewed literature.

Lack of Publicly Available Data for Chromone, 2-(diethylamino)-6-phenyl-

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there is no specific data available for the chemical compound "Chromone, 2-(diethylamino)-6-phenyl-" corresponding to the requested biological activities.

Despite exhaustive searches for information pertaining to the DNA binding and replication inhibition mechanisms, topoisomerase I inhibition, cytotoxicity in specific cell lines (MCF-7, MG-63, HT-29), cytotoxic activity against Artemia salina, structure-activity relationships for anticancer effects, and anti-inflammatory activity of "Chromone, 2-(diethylamino)-6-phenyl-", no research findings, data tables, or detailed studies for this particular compound could be retrieved.

The scientific community has published research on other chromone derivatives and their various biological activities. However, this information does not directly address the specific compound and therefore cannot be used to generate the requested article, which was to focus solely on "Chromone, 2-(diethylamino)-6-phenyl-".

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements due to the absence of relevant scientific data for this specific chemical entity.

Enzyme Inhibition Profiles and SAR

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative and mood disorders. rsc.org The chromone scaffold is recognized as a "favored scaffold" for developing MAO inhibitors. nih.gov

SAR studies on chromone derivatives have revealed critical determinants for MAO inhibition. A pivotal finding is that the position of substituents on the chromone ring dictates selectivity. Notably, studies on N-cyclic amino chromone derivatives showed that substitution at the C3 position leads to specific MAO-B inhibition, whereas 2-(N-cyclic amino) chromone derivatives were found to be inactive . nih.gov This strongly suggests that 2-(diethylamino)-6-phenyl-chromone may not be a potent MAO-B inhibitor.

In contrast, other chromone derivatives, such as those in the 2-styrylchromone class, have shown inhibitory activity against both MAO-A and MAO-B, indicating that the nature of the C2 substituent is paramount. nih.gov

Table 1: Representative MAO Inhibition Data for Chromone Analogs This table presents data for related compounds to illustrate the inhibitory potential of the chromone scaffold.

Compound Name MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
3-Phenylcoumarin (B1362560) Derivative 1 > 10 0.056 > 178 (Selective for MAO-B)
Chalcone (B49325) Analog A 2.45 0.015 163 (Selective for MAO-B)
Chalcone Analog B 0.023 3.11 0.007 (Selective for MAO-A)

Data sourced from studies on 3-phenylcoumarin and chalcone analogs. nih.govfrontiersin.org

The selectivity of chromone-based inhibitors for MAO-B over MAO-A is highly dependent on specific structural features that allow compounds to fit into the distinct active sites of the two enzyme isoforms. nih.gov The MAO-B active site features a bipartite cavity, and inhibitor binding is influenced by gating residues like Ile199. nih.gov

As established, the position of substitution on the chromone ring is a primary determinant of MAO-B selectivity. Research has consistently shown that substitution at the C3 position is favorable for MAO-B inhibition, while substitution at the C2 position, as in 2-(diethylamino)-6-phenyl-chromone, generally fails to produce selective MAO-B inhibitors. nih.gov The rationale is that C3 substituents can orient correctly to interact with the specific amino acid residues within the MAO-B active site, a configuration not readily achieved by C2 substituents.

Furthermore, the nature of the substituent plays a role. In related inhibitor classes like selegiline (B1681611) and rasagiline, the specific chemical groups and their arrangement are crucial for achieving high selectivity indices for MAO-B. nih.gov For chromones, modifications on appended phenyl rings (such as the 6-phenyl group in the target compound) can fine-tune potency and selectivity by altering electronic and steric properties. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are therapeutic targets for Alzheimer's disease. Recent studies on structurally related amino-7,8-dihydro-4H-chromenone derivatives have shown that this scaffold can produce potent and selective inhibitors of BChE. nih.gov

SAR analysis of these related compounds indicated that the amino chromenone backbone itself confers high potency and selectivity for BChE over AChE. nih.gov Substitutions on an attached phenyl ring were found to significantly enhance BChE inhibitory activity. For example, a 4-chlorobenzyloxy substitution resulted in an IC₅₀ value of 0.89 µM against BChE. nih.gov Kinetic studies revealed a competitive mode of inhibition for these potent compounds. nih.gov Given these findings, it is plausible that 2-(diethylamino)-6-phenyl-chromone could also exhibit preferential inhibition of BChE, driven by its amino-chromenone core and the 6-phenyl substituent.

Table 2: Cholinesterase Inhibition by Amino-Chromenone Analogs This table presents data for related compounds to illustrate the potential of the amino-chromenone scaffold.

Compound (Amino-chromenone derivative) Substitution Pattern BChE IC₅₀ (µM) AChE IC₅₀ (µM)
4c 4-chlorobenzyloxy at R¹ 0.89 > 50
4d 4-bromobenzyloxy at R¹ 1.19 > 50
4k 4-fluorobenzoyl at R³ 0.65 > 50

Data sourced from a study on amino-7,8-dihydro-4H-chromenone derivatives. nih.gov

Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by slowing carbohydrate digestion. nih.gov This activity is a known property of many polyphenolic compounds, including flavonoids. nih.govnih.gov The inhibitory mechanism often involves interactions between the hydroxyl groups of the polyphenols and the active sites of the enzymes. nih.gov

While there is a lack of specific data for 2-aminochromones, studies on other nitrogen-containing heterocyclic compounds have demonstrated potent dual inhibition of both α-amylase and α-glucosidase. For instance, certain 1,2,4-triazole-based bis-hydrazone derivatives have shown IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The inhibitory activity of these synthetic compounds was highly dependent on the substitution patterns on their aryl rings. nih.gov This suggests that heterocyclic scaffolds can be effectively functionalized to achieve potent inhibition of these digestive enzymes. The potential of 2-(diethylamino)-6-phenyl-chromone in this regard remains to be explored experimentally.

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) Inhibition

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, EC 1.1.1.267) is the second and first committed enzyme in the non-mevalonate pathway (NMP) of isoprene (B109036) biosynthesis. nih.govnih.govwikipedia.org This pathway is essential for the survival of many pathogenic bacteria and parasites, including Mycobacterium tuberculosis and Plasmodium falciparum, but is absent in humans, making its enzymes attractive targets for novel antimicrobial drugs. nih.govnih.gov DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a process requiring isomerization followed by a NADPH-dependent reduction. nih.gov

A review of the scientific literature indicates that while DXR is a significant area of research, studies have primarily focused on inhibitors that are structural analogues of the natural products fosmidomycin (B1218577) and FR900098. nih.govrsc.orgnih.gov These compounds are known to be potent inhibitors of the DXR enzyme. nih.govnih.gov Extensive research into these classes of molecules has been conducted; however, investigations into chromone-based derivatives as potential DXR inhibitors are not prominently featured in the available scientific literature.

The mechanism of well-studied DXR inhibitors like fosmidomycin and its analogues is critically dependent on specific structural features, namely a metal-binding group (MBG) and a linker of optimal length. nih.gov The active site of the DXR enzyme contains a divalent metal ion, such as Mg²⁺ or Mn²⁺, which is essential for its catalytic activity. wikipedia.orgnih.gov Inhibitors like fosmidomycin possess a hydroxamate group that acts as an effective MBG, chelating the metal ion in a bidentate fashion and thereby blocking the substrate's access to this critical cofactor. nih.gov

Structure-activity relationship (SAR) studies on fosmidomycin analogues have demonstrated the importance of the linker chain that connects the hydroxamate MBG and a phosphonate (B1237965) group. nih.gov These studies revealed that a three-carbon linker chain is the optimal length for potent inhibitory activity. nih.gov Modifications to this basic scaffold, including the development of lipophilic analogues to improve cell permeability, have been a major focus of research, but the core requirements of a strong metal-binding pharmacophore and an appropriately sized linker remain central to the design of these specific DXR inhibitors. nih.govnih.gov

Investigation of HIV-1 Protease Inhibition by Chromone-Containing Analogues

The chromone scaffold has been explored for its potential in developing inhibitors against various enzymes, including HIV-1 protease (HIV-1 PR). This enzyme is a critical target in anti-HIV therapy as it is responsible for cleaving viral polyproteins into functional proteins, a necessary step for viral maturation. researchgate.net

In one study, a series of chromone derivatives that were known to possess HIV-1 PR inhibitory activity were evaluated for other biological effects, such as antimalarial activity. Within this series, a specific derivative, identified as Chromone 15, was noted as a potent HIV-1 PR inhibitor, exhibiting an IC₅₀ value of 0.65 μM. nih.gov This finding highlights that the chromone structure can serve as a viable pharmacophore for the development of HIV-1 protease inhibitors. nih.gov The research into such analogues contributes to the broader effort of identifying novel, non-peptidic small molecules that can effectively target the protease enzyme. researchgate.netnih.gov

CompoundTargetActivity (IC₅₀)
Chromone 15HIV-1 Protease0.65 μM nih.gov

Antioxidant Activity

Chromone derivatives have been the subject of significant research regarding their antioxidant properties. Their capacity to counteract oxidative stress is attributed to several mechanisms, including the ability to scavenge free radicals and chelate pro-oxidant metal ions. nih.govresearchgate.net

Free Radical Scavenging Mechanisms (e.g., DPPH)

The antioxidant activity of chromone derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. rsc.org DPPH is a stable free radical that, upon accepting an electron or hydrogen radical from an antioxidant molecule, loses its deep violet color, a change that can be measured spectrophotometrically. rsc.org The mechanism of scavenging by phenolic compounds like many chromone derivatives often involves the donation of a hydrogen atom from a hydroxyl group to the DPPH radical. nih.gov

Studies on various chromone derivatives have demonstrated a range of scavenging activities. For instance, certain chromone chalcones have shown potent antioxidant activity in DPPH assays. rsc.org The electronic properties of substituents on the chromone ring system play a significant role; the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), often enhances the radical scavenging capacity. rsc.org Conversely, research on chromone-based semicarbazones found that the presence of an electronegative atom like fluorine or chlorine at the C-6 position enhanced radical scavenging activity compared to derivatives with electron-donating groups. wikipedia.org

Ferrous Ion Chelating Properties

Transition metals, particularly iron, can act as pro-oxidants by participating in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. researchgate.net The ability of a compound to chelate metal ions, such as ferrous iron (Fe²⁺), is therefore an important antioxidant mechanism. The ferrous ion chelating activity is commonly assessed using the ferrozine (B1204870) assay. In this method, a chelating agent competes with ferrozine for the ferrous ions in the medium. The formation of the colored ferrozine-Fe²⁺ complex is disrupted by the chelator, leading to a decrease in absorbance.

To enhance this property, a series of chromone-hydroxypyridinone hybrids were designed and synthesized specifically as iron-chelating agents. researchgate.net These compounds demonstrated impressive iron-chelating capabilities, with pFe³⁺ values (a measure of iron affinity) ranging from 15.87 to 19.08. researchgate.net The hydroxypyridinone moiety provides a bidentate ligand system that effectively complexes with iron (III). researchgate.net

Compound SeriesSubstituent PatternIron (III) Chelating Ability (pFe³⁺)
Chromone-hydroxypyridinone HybridsVarious15.87 - 19.08 researchgate.net

SAR for Antioxidant Capacity (e.g., Hydroxyl Group Position)

The structure-activity relationship (SAR) for the antioxidant capacity of chromone derivatives is strongly linked to the number and position of hydroxyl groups on the aromatic rings. nih.gov The presence of hydroxyl groups is often considered a prerequisite for significant activity.

Other Investigated Biological Activities

The chromone scaffold, particularly 2-amino substituted derivatives, has been a subject of investigation for its potential effects on platelet aggregation. Various 2-aminochromones are recognized for their antiplatelet activity. nih.gov Specifically, derivatives of 2-aminochromones have been synthesized and evaluated as inhibitors of platelet aggregation induced by various agonists. researchgate.netnih.gov

For instance, a study on the closely related compound, 2-(diethylamino)-7-ethoxychromone (B160471) (RC39XVIII), demonstrated a dose-dependent inhibitory effect on human platelet aggregation triggered by multiple agonists, including U46619, arachidonic acid, thrombin, collagen, and ADP. mdpi.com The mechanism of this inhibition was found to be linked to the parallel inhibition of thromboxane (B8750289) B2 (TxB2) formation and granule release. mdpi.com Furthermore, the compound was observed to potentiate the accumulation of intracellular cyclic AMP (cAMP) induced by iloprost (B1671730) and forskolin, and it also directly inhibited soluble cAMP phosphodiesterase in a dose-dependent manner. mdpi.com

In another series of studies, 2-morpholinylchromones were investigated. researchgate.net Modification of the C-7 phenylmethoxy group of a parent morpholinylchromone led to the discovery of 7-[(amino-ethyl)oxy]-8-methyl derivatives that are potent inhibitors of ADP-induced platelet aggregation. researchgate.net Certain compounds from this class were effective in preventing platelet-dependent thrombus formation in animal models. researchgate.net These findings underscore the significance of the 2-amino substituent and other substitutions on the chromone ring in modulating antiplatelet effects.

Inhibitory Effects of a 2-Aminochromone Derivative on Platelet Function
ActivityObservationMechanism Implication
Platelet AggregationDose-dependent inhibition against various agonists (U46619, arachidonic acid, thrombin, collagen, ADP)Broad-spectrum antiplatelet effect
Thromboxane B2 (TxB2) FormationInhibited in parallel with aggregationInhibition of the cyclooxygenase pathway
Granule ReleaseInhibited in parallel with aggregationInterference with platelet activation and secretion
cAMP AccumulationPotentiates accumulation induced by iloprost and forskolinInhibition of phosphodiesterase (PDE), leading to increased cAMP levels
cAMP PhosphodiesteraseInhibits soluble cAMP phosphodiesterase

Data derived from a study on 2-(diethylamino)-7-ethoxychromone. mdpi.com

While direct studies on the pesticidal activity of Chromone, 2-(diethylamino)-6-phenyl- against the beet armyworm (Spodoptera exigua) are not extensively documented in the reviewed literature, the broader class of chromone derivatives has shown promise as insecticidal agents against related lepidopteran pests.

Research into chromone analogues has demonstrated their potential in pest control. For example, a study on chromone analogues of diacylhydrazines revealed that some of these compounds exhibited good insecticidal activity against Mythimna separata. nih.govresearchgate.net This suggests that the chromone nucleus can serve as a scaffold for developing new insecticides. Another investigation isolated a chromone derivative, 2-(2-methoxyphenylethyl)-4H-chromen-4-one, from Ruta angustifolia and confirmed its larvicidal activity against the cotton leafworm, Spodoptera littoralis, a pest closely related to the beet armyworm. agribiop.com This finding provides strong evidence that chromones can exert toxic effects on Spodoptera species. agribiop.com

The beet armyworm (S. exigua) is a significant agricultural pest, and various chemical classes are continuously being evaluated for efficacy against it. researchgate.netnih.govmdpi.comresearchgate.net The demonstrated activity of other chromone derivatives against similar pests indicates that Chromone, 2-(diethylamino)-6-phenyl- could warrant investigation as a potential candidate for pest management strategies.

General Principles of Structure-Activity Relationships for Chromone, 2-(diethylamino)-6-phenyl- and Related Compounds

The 2-amino group is a key feature for various biological activities in the chromone series. In studies of related heterocyclic systems, the nature of the amino substituent has been shown to be crucial. For instance, in one series of 4H-chromene derivatives, a smaller methylamino substituent was preferred over a larger ethylamino substituent for enhancing cytotoxicity against certain cancer cells. researchgate.net The basicity conferred by the amino group, through the delocalization of its nitrogen lone pair, is a vital aspect of its interaction with biological targets. nih.gov

The basicity of the chromone ring system is a fundamental property that influences the molecule's pharmacokinetic and pharmacodynamic profiles. This basicity is significantly affected by substituents, particularly the 2-amino group.

In the parent chromone molecule, protonation typically occurs at the carbonyl oxygen. This is stabilized by the delocalization of the lone pair of electrons from the ether oxygen atom. nih.gov The introduction of a 2-(N,N-dialkylamino) group, such as diethylamine (B46881), increases the basicity of the chromone system. This enhanced basicity is attributed to the additional delocalization of the nitrogen lone pair, which further stabilizes the protonated conjugate acid. nih.gov

A study on a series of 12 substituted 2-(N,N-dimethylamino)chromones found that their pKa values fell within the narrow range of 1.92 to 2.52. nih.govagribiop.com This indicates that while remote substituents on the benzo portion of the chromone ring do modulate basicity, their effect is relatively modest. The primary driver of basicity in this class of compounds is the electron-donating resonance effect of the 2-amino group. The study confirmed through NMR data and computational calculations that protonation occurs at the carbonyl oxygen rather than the amino nitrogen. nih.gov The electronic nature of substituents elsewhere on the ring can fine-tune this property; electron-donating groups generally lead to a slight increase in basicity, while electron-withdrawing groups cause a decrease.

Basicity of Substituted 2-(N,N-dimethylamino)chromones
CompoundSubstituent (R)pKa
Parent System6-H2.33
Derivative 16-Me2.41
Derivative 26-Cl2.16
Derivative 36-NO21.92
Derivative 47-OMe2.52
Derivative 57-Cl2.22
Derivative 68-F2.20

Selected pKa values for a series of substituted 2-(N,N-dimethylamino)chromones, demonstrating the influence of substituents on basicity. nih.gov

Advanced Applications in Materials Science and Analytical Chemistry

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of chromone (B188151) derivatives, stemming from their conjugated systems, makes them excellent candidates for fluorescent probes. The push-pull nature of 2-(diethylamino)-6-phenyl-chromone enhances these properties, allowing for the rational design of sophisticated imaging agents.

Design of Water-Soluble and Photostable Chromones for Specific Biological Assays (e.g., DNA Detection)

For biological applications such as DNA detection, fluorescent probes must operate in aqueous environments and withstand prolonged light exposure. ucl.ac.uk The parent 2-(diethylamino)-6-phenyl-chromone scaffold is largely hydrophobic, necessitating structural modifications to improve water solubility. A common strategy involves the introduction of hydrophilic or charged moieties. For instance, incorporating quaternary ammonium salts or sulfonate groups into the chromone structure can significantly enhance its solubility in biological media. Another approach is the conjugation of the chromophore to water-soluble polymers like polyethylene glycol (PEG).

Photostability is another critical parameter for reliable biological imaging, as many organic dyes degrade under intense illumination. uea.ac.uknih.gov Enhancing the photostability of the chromone core can be achieved by rigidifying the molecular structure to minimize non-radiative decay pathways. nih.gov This could involve creating more planar derivatives or incorporating the chromone into larger, more stable molecular architectures like dendrimers. nih.gov Probes designed with these principles can function effectively in biological assays, where their fluorescence response upon binding to target molecules like DNA can be quantitatively measured. ucl.ac.uk The interaction with DNA often occurs through intercalation or groove binding, leading to a detectable change in the fluorescence signal. ucl.ac.uk

Applications in Live-Cell Imaging (In Vitro Optical Properties)

The 2-(diethylamino)-6-phenyl-chromone structure is well-suited for live-cell imaging due to its characteristic photophysical properties. The push-pull system leads to a significant intramolecular charge transfer from the diethylamino donor to the chromone acceptor upon photoexcitation. dundee.ac.uk This results in a large excited-state dipole moment and desirable optical characteristics for imaging applications.

One key property is a large Stokes shift, which is the separation between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous as it minimizes self-quenching and reduces interference from cellular autofluorescence, thereby improving the signal-to-noise ratio during imaging. dundee.ac.uk Furthermore, these chromophores often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the local environment. This property can be exploited to probe specific cellular microenvironments.

For live-cell imaging, derivatives of 2-(diethylamino)-6-phenyl-chromone would need to be cell-permeable. dundee.ac.uk Their utility as imaging agents is confirmed by evaluating their in vitro optical properties, which are summarized in the table below. Brightness, a crucial factor for a good fluorophore, is a product of the molar extinction coefficient (ε) and the fluorescence quantum yield (ΦF).

Optical PropertyDescriptionTypical Value Range for Push-Pull Chromophores
λabs (nm)Maximum Absorption Wavelength400 - 500 nm
λem (nm)Maximum Emission Wavelength500 - 650 nm
Stokes Shift (nm)Difference between λem and λabs>100 nm
Molar Extinction Coefficient (ε)Light absorption efficiency at λabs10,000 - 50,000 M-1cm-1
Quantum Yield (ΦF)Efficiency of photon emission0.1 - 0.7
Brightness (ε × ΦF)Overall fluorescence intensity1,000 - 35,000 M-1cm-1

Utilization in Nonlinear Optical (NLO) Materials

The same electronic asymmetry that makes push-pull chromophores excellent fluorescent probes also endows them with significant nonlinear optical (NLO) properties. These materials can alter the properties of light and are crucial for applications in photonics and optoelectronics.

Structural Design Principles for Enhanced NLO Response

The NLO response of a molecule, particularly the first hyperpolarizability (β), is highly dependent on its molecular structure. For push-pull systems like 2-(diethylamino)-6-phenyl-chromone, the design principles for enhancing the NLO response are well-established. nih.govresearchgate.net

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the electron-donating and electron-accepting strength of the terminal groups. nih.gov The diethylamino group is a moderately strong donor. The response could be amplified by using stronger donors (e.g., triphenylamine) or by strengthening the acceptor capability of the chromone ring, perhaps by adding further electron-withdrawing substituents like nitro (-NO2) or cyano (-CN) groups. nih.gov

π-Conjugated Bridge: The π-system that connects the donor and acceptor plays a critical role in mediating the intramolecular charge transfer. nih.gov Lengthening the conjugation path or using more efficient π-bridges (e.g., incorporating thiophene or vinylene units) can increase the hyperpolarizability. nih.govresearchgate.net The 6-phenyl group in the title compound serves this bridging function.

Molecular Geometry: Planarity of the conjugated system is important for effective π-electron delocalization. Twisting of the phenyl ring relative to the chromone core can disrupt conjugation and reduce the NLO response.

By systematically modifying these three components—donor, acceptor, and π-bridge—the NLO properties can be finely tuned to meet the requirements of specific applications, such as electro-optic modulators. nih.govresearchgate.net

Characterization of Polarizability and Hyperpolarizability

The NLO response of a material is quantified by its polarizability (α) and hyperpolarizabilities (β and γ). While linear polarizability (α) describes the linear response of the electron cloud to an electric field, the first hyperpolarizability (β) governs second-order NLO phenomena like second-harmonic generation (SHG). nih.gov

Experimental determination of these properties can be challenging, so quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict and rationalize the NLO behavior of push-pull chromophores. nih.govbohrium.com These calculations provide values for the static and frequency-dependent polarizabilities and hyperpolarizabilities. The calculations show that the intramolecular charge transfer from the highest occupied molecular orbital (HOMO), typically localized on the donor side, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor side, is responsible for the large hyperpolarizability values. nih.gov

The table below presents typical calculated NLO properties for push-pull chromophores similar in structure to 2-(diethylamino)-6-phenyl-chromone, often compared against a standard reference like urea (B33335).

ParameterDescriptionTypical Calculated Value (a.u.)
μDipole Moment5 - 15 D
⟨α⟩Average Linear Polarizability200 - 500
βtotTotal First Hyperpolarizability1000 - 15000

The significant calculated values for β underscore the potential of this class of compounds as effective NLO materials. mdpi.com The efficiency of the intramolecular charge transfer, which is key to a high NLO response, can be correlated with these computed parameters. nih.gov

Future Research Directions and Concluding Perspectives

Innovation in Synthetic Methodologies for Chromone (B188151), 2-(diethylamino)-6-phenyl- and its Analogues

Future synthetic research should focus on developing more efficient, sustainable, and diverse methods for creating Chromone, 2-(diethylamino)-6-phenyl- and its derivatives.

Advanced Catalysis: Exploring novel metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, could offer a highly efficient route for introducing the 6-phenyl group onto a pre-formed chromone precursor. nih.gov Similarly, copper-promoted cascade reactions, which have been used to create complex chromone-based tricyclic systems from 2-amino-3-iodochromones, could be adapted for streamlined synthesis. rsc.org

C-H Activation: Direct C-H activation/functionalization at the 6-position of the chromone ring represents a state-of-the-art, atom-economical approach. This would bypass the need for pre-functionalized starting materials like halogenated phenols, reducing synthetic steps and waste.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety and scalability. Microwave-assisted reactions have been successfully used to synthesize chromone derivatives, suggesting their applicability here. acs.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions that simultaneously construct the chromone core and install the desired substituents would be a significant advancement in efficiency. Such strategies have been employed for other complex heterocyclic systems. nih.gov

Deeper Mechanistic Elucidation of In Vitro Biological Activities

While the broader chromone class exhibits anticancer, anti-inflammatory, and neuroprotective effects, the specific mechanisms for Chromone, 2-(diethylamino)-6-phenyl- are yet to be defined. researchgate.netnih.gov Future work must move beyond preliminary screening to pinpoint molecular targets and pathways.

Target Identification: Unbiased screening approaches like chemical proteomics or affinity-based pulldown assays can identify the specific proteins or enzymes that this compound binds to. Given that various chromones inhibit kinases, cyclooxygenase (COX) enzymes, and cholinesterases, these are logical starting points for investigation. nih.govnih.govijrpc.com

Enzyme Kinetics and Binding Studies: For any identified targets, detailed enzyme kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). researchgate.net Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinity and thermodynamic parameters.

Cellular Pathway Analysis: Advanced cellular assays, including reporter gene assays, transcriptomics (RNA-seq), and proteomics, can reveal how the compound modulates specific signaling pathways (e.g., NF-κB, MAPK, or apoptosis pathways). nih.gov For instance, studies on other chromones have used molecular docking to show interactions with amino acids in MAPK, providing a template for similar investigations. nih.gov

Exploration of Novel Chromone Scaffolds and Hybrid Compound Architectures

The core structure of Chromone, 2-(diethylamino)-6-phenyl- is ripe for modification to create novel chemical entities with potentially enhanced or entirely new functions. The molecular hybridization technique, which combines the pharmacophoric features of different bioactive compounds, is a particularly promising strategy. researchgate.net

Scaffold Hopping and Ring Fusion: Future designs could involve replacing the phenyl ring at the 6-position with other aromatic or heteroaromatic systems to explore new structure-activity relationships (SAR). Additionally, fusing another heterocyclic ring to the chromone core, such as a thiazole, pyridine, or pyrazole, can create rigid, complex systems with unique biological profiles. researchgate.netrsc.org

Hybrid Molecules: A key future direction is the creation of hybrid compounds that link the 2-(diethylamino)-6-phenyl-chromone scaffold to another pharmacophore. For example, linking it to moieties known to have neuroprotective effects (like lipoic acid) or anticancer properties (like nitrogen mustards) could produce multi-target-directed ligands (MTDLs) with synergistic activities. nih.govnih.gov

Bioisosteric Replacement: The diethylamino group at the 2-position is a critical feature. Future research should explore its replacement with other bioisosteres, such as piperidine (B6355638) or morpholine (B109124) rings, to fine-tune solubility, cell permeability, and target engagement. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Rational Design

A synergistic approach combining computational modeling and experimental validation is essential for the efficient design of next-generation analogues.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of analogues and evaluating their biological activity, robust QSAR models can be built. nih.gov These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics: In silico molecular docking can predict how derivatives of Chromone, 2-(diethylamino)-6-phenyl- bind to the active sites of potential protein targets like COX enzymes or various kinases. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these predicted protein-ligand complexes over time, providing deeper insight into binding interactions. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. jetir.org This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues, saving significant resources.

An example of this integrated approach is the use of DFT calculations to understand electronic properties, followed by molecular docking to predict binding affinity, and MD simulations to confirm the stability of the ligand-protein complex, as has been done for other chromone derivatives. nih.gov

Potential for Derivatization in Specialized Research Fields

Beyond therapeutic applications, the unique structure of Chromone, 2-(diethylamino)-6-phenyl- can be leveraged for creating specialized research tools.

Fluorescent Probes and Chemosensors: Chromones are known for their fluorescent properties. ijrpc.commdpi.com The 2-(diethylamino)-6-phenyl-chromone scaffold could be functionalized to create selective fluorescent probes for detecting metal ions, reactive oxygen species (ROS), or specific biomolecules within cells. The combination of the electron-donating diethylamino group and the extended π-system from the 6-phenyl substituent may lead to advantageous photophysical properties.

Affinity-Based Probes: By attaching a reactive group (like an alkyne for click chemistry) or a photo-affinity label to the chromone scaffold, researchers can create chemical probes to covalently label and identify binding partners in complex biological systems, aiding in mechanism-of-action studies. nih.gov

Materials Science: The rigid, aromatic nature of the scaffold makes it a candidate for incorporation into novel organic materials. Derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or as components of functional polymers.

Q & A

Q. How to ensure reproducibility in biological assays for chromone derivatives?

  • Methodological Answer:

Use internal controls (e.g., quercetin for antioxidant assays).

Pre-treat compounds with Chelex resin to remove metal contaminants.

Report detailed protocols (e.g., LPS concentration: 1 μg/mL in RAW 264.7 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.